molecular formula C9H14N2 B1296840 2-Diethylaminopyridine CAS No. 36075-06-6

2-Diethylaminopyridine

Cat. No. B1296840
CAS RN: 36075-06-6
M. Wt: 150.22 g/mol
InChI Key: XRPITCBWOUOJTH-UHFFFAOYSA-N
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Description

2-Diethylaminopyridine (2-DEAP) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate in the synthesis of many compounds, and its use has been increasing in recent years due to its versatility in the lab. 2-DEAP is a colorless, volatile liquid that is soluble in many organic solvents and has a boiling point of 65°C. It is a highly reactive compound that can be used to synthesize a variety of compounds, including drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Applications

2-Diethylaminopyridine and its derivatives are utilized in various chemical synthesis processes. For instance, they serve as intermediates in the preparation of other complex chemical compounds. One example is the efficient synthesis of 2-aminopyridine derivatives, which are significant due to their antimicrobial properties. These derivatives can be synthesized using enaminones as key precursors under solvent-free conditions, indicating the versatility and importance of 2-diethylaminopyridine in chemical synthesis (Kibou et al., 2022). Additionally, 2-diethylaminopyridine N-oxide complexes have been formed with various cobalt(II) salts, showcasing its role in the formation of complexes which have potential applications in catalysis and materials science (West & Nowak, 1981).

Biomedical Research

In biomedical research, 2-diethylaminopyridine derivatives are explored for their potential therapeutic applications. For example, ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been synthesized and characterized for their potential anticancer activity. These complexes are of interest due to their ability to target cancer cells effectively (Pierroz et al., 2012). Moreover, derivatives of 2-diethylaminopyridine, such as 4-diethylaminopyridine (DEAP), have been studied for their photophysical properties, which can have applications in the development of fluorescent probes for biological systems (Szydłowska et al., 2007).

Environmental and Energy Research

In the field of environmental science and energy research, 2-diethylaminopyridine derivatives are also being explored. For instance, the compound 4-Diethylamino-2-butanol (DEAB) has been investigated for its role in carbon dioxide absorption, which is critical for developing technologies for carbon capture and storage (Masoumi et al., 2014).

Safety And Hazards

2-Diethylaminopyridine is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, serious eye damage, and damage to organs (Nervous system). It’s also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-diethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPITCBWOUOJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957483
Record name N,N-Diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethylaminopyridine

CAS RN

36075-06-6
Record name 36075-06-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
DX West, HM Nowak - Journal of Inorganic and Nuclear Chemistry, 1981 - Elsevier
2-dimethyl- and 2-diethylaminopyridine N-oxide (DM and DE, respectively) complexes have been formed with CoX 2 (X=ClO 4 , BF 4 , NO 3 and Cl). Although preparative ligand: Co(II) …
Number of citations: 2 www.sciencedirect.com
DX West, TJ O'Grady - Journal of Inorganic and Nuclear Chemistry, 1981 - Elsevier
2-dimethyl- and 2-diethylaminopyridine N-oxide complexes have been formed with NiX 2 (X = ClO 4 , BF 4 and Cl). Only one unique solid was isolated from each salt with both ligands …
Number of citations: 2 www.sciencedirect.com
DX West, WH Wang - Journal of Inorganic and Nuclear Chemistry, 1981 - Elsevier
… Abstraet---Cu(II) complexes have been prepared with 2-diethylaminopyridine N-oxide (DE) … Here we report a similar study with 2-diethylaminopyridine N-oxide (DE) in which we have …
Number of citations: 2 www.sciencedirect.com
M Freifelder, RW Mattoon, YH Ng - The Journal of Organic …, 1964 - ACS Publications
… It was anticipated that 2-diethylaminopyridine (I), incapable of tautomerizing, could be reduced to the corresponding piperidine. However, under the most favorable reaction conditions —…
Number of citations: 11 pubs.acs.org
B Heinz, D Djukanovic, F Siemens, M Idriess… - Synthesis, 2021 - thieme-connect.com
… The reaction of 3-bromo-2-diethylaminopyridine with various alcohols in the presence of t-BuOK/18-crown-6 in THF at 80 C for 20–60 hours gave various 4-alkoxy-2-…
Number of citations: 0 www.thieme-connect.com
B Martin, P Knochel, B Heinz, D Djukanovic… - Synthesis, 2021 - oak.novartis.com
… The reaction of 3-bromo-2-diethylaminopyridine with various alcohols in the presence of t-BuOK/18-crown-6 in THF at 80 C for 20–60 hours gave various 4-alkoxy-2-…
Number of citations: 2 oak.novartis.com
DX West, K Duffield - Journal of Inorganic and Nuclear Chemistry, 1981 - Elsevier
… we have prepared and characterized complexes of 2-methylaminopyridine N-oxide[6], 2dimethylaminopyridine N-oxide [5], 2-ethylaminopyridine N-oxide[7] and 2-diethylaminopyridine …
Number of citations: 2 www.sciencedirect.com
E Clot, J Chen, DH Lee, SY Sung… - Journal of the …, 2004 - ACS Publications
… The same reaction proved possible for 2-diethylaminopyridine (py-NEt 2 ) to give the analogous carbene 2b at 25 C after 15 min in CH 2 Cl 2 solution in 80% yield (eq 1). The 1 H NMR …
Number of citations: 98 pubs.acs.org
OV Ershov, MY Ievlev, MY Belikov, AI Naidenova… - RSC …, 2017 - pubs.rsc.org
… to note that the fluorescence intensity increases significantly, and its band shifts to the long-wavelength region upon transformation of 2-chloropyridines 2 to 2-diethylaminopyridine …
Number of citations: 31 pubs.rsc.org
T Murata, M Shimada, S Sakakibara, T Yoshino… - Bioorganic & medicinal …, 2003 - Elsevier
… analogue 7 was prepared by the similar one-pot reaction using ethyl cyanoacetate instead of malononitrile, and was subsequently utilized to synthesize the 2-diethylaminopyridine …
Number of citations: 228 www.sciencedirect.com

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